molecular formula C11H18N2O B1275689 [3-(2-Amino-1-methylethoxy)phenyl]dimethylamine CAS No. 887344-41-4

[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine

Cat. No. B1275689
M. Wt: 194.27 g/mol
InChI Key: KIGBAFDNIUNIRG-UHFFFAOYSA-N
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Description

“[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine” is a unique chemical compound with the empirical formula C11H18N2O . It has a molecular weight of 194.27 . The IUPAC name for this compound is 3-(1-aminopropan-2-yloxy)-N,N-dimethylaniline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N2O/c1-9(8-12)14-11-6-4-5-10(7-11)13(2)3/h4-7,9H,8,12H2,1-3H3 . The canonical SMILES string is CC(CN)OC1=CC=CC(=C1)N©C . These codes provide a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Stereochemistry and Conversion

  • Research on the stereochemistry of similar compounds has shown that the conversion of hydroxy(phenyl)methyl compounds to amino and dimethylamino compounds involves inversion of configuration (Collins et al., 1989).

Asymmetric Synthesis

  • The asymmetric synthesis of both enantiomers of a compound structurally related to “[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine” has been achieved, showcasing the potential for developing specific forms of such compounds for varied applications (Philippo et al., 1997).

Nonlinear Optics and Optical Limiting

  • Studies on metallophthalocyanines, which incorporate similar structural elements, have revealed significant nonlinear optical properties and optical limiting capabilities, highlighting potential applications in photonics (Bıyıklıoğlu et al., 2019).

Antiamnestic and Antihypoxic Activities

  • Investigations into compounds with 2-(2-aminoethoxy) structures have shown potential antiamnestic and antihypoxic activities, indicating possible use in treating memory impairment and hypoxia (Ono et al., 1995).

Proton Transfer Equilibrium Reactions

  • Proton transfer equilibrium reactions in some substituted 3H-indole probe molecules, sharing similarity in structure, emphasize the role of such compounds in studying fundamental chemical processes (Sarpal et al., 1993).

Anticonvulsant and Neurotoxic Properties

  • Research on substituted N-phenyl derivatives of the phthalimide pharmacophore, which includes similar chemical groups, indicates their potential in developing anticonvulsant treatments (Vamecq et al., 2000).

Neurokinin-1 Receptor Antagonism

  • A study on a neurokinin-1 receptor antagonist, which has structural similarities, suggests the potential application of such compounds in the treatment of emesis and depression (Harrison et al., 2001).

Antioxidant, Antitumor, and Antimicrobial Activities

  • Investigations into pyrazolopyridine derivatives, related structurally, have displayed promising antioxidant, antitumor, and antimicrobial activities, suggesting a broad scope of biomedical applications (El‐Borai et al., 2013).

Antimicrobial and Hydrogen Peroxide Scavenging

  • A series of derivatives similar to “[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine” has shown significant antimicrobial properties and hydrogen peroxide scavenging activity, indicating their utility in antimicrobial and antioxidant contexts (Malhotra et al., 2013).

Safety And Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may cause an allergic skin reaction (H317) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-(1-aminopropan-2-yloxy)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-9(8-12)14-11-6-4-5-10(7-11)13(2)3/h4-7,9H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGBAFDNIUNIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC=CC(=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397004
Record name [3-(2-amino-1-methylethoxy)phenyl]dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine

CAS RN

887344-41-4
Record name [3-(2-amino-1-methylethoxy)phenyl]dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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